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[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

Odour threshold Enantiomer potency Sensory science

[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (CAS 24190-29-2) is the dextrorotatory (R)-enantiomer of (E)-α-ionone, a C13-norisoprenoid rose ketone with a characteristic violet–raspberry aroma [3.0.CO;2-E" target="_blank">1]. While racemic α-ionone (CAS 127-41-3) is widely used in flavour and fragrance formulations, the (R)-enantiomer is the naturally predominant form in raspberry, black tea, vanilla, carrots, and wine.

Molecular Formula C13H20O
Molecular Weight 192.3 g/mol
CAS No. 24190-29-2
Cat. No. B1605131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
CAS24190-29-2
Molecular FormulaC13H20O
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESCC1=CCCC(C1C=CC(=O)C)(C)C
InChIInChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3/b8-7+/t12-/m0/s1
InChIKeyUZFLPKAIBPNNCA-ABZNLYFFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (CAS 24190-29-2): Single-Enantiomer (R)-(E)-α-Ionone Sourcing and Differentiation Data


[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (CAS 24190-29-2) is the dextrorotatory (R)-enantiomer of (E)-α-ionone, a C13-norisoprenoid rose ketone with a characteristic violet–raspberry aroma [1]. While racemic α-ionone (CAS 127-41-3) is widely used in flavour and fragrance formulations, the (R)-enantiomer is the naturally predominant form in raspberry, black tea, vanilla, carrots, and wine [2]. Enantioselective GC studies demonstrate that natural raspberry-derived α-ionone consists of the (R)-enantiomer at >99 % enantiomeric excess, whereas synthetic racemic α-ionone contains an equimolar mixture of (R) and (S) forms [3]. This stereochemical identity underpins every measurable performance attribute that distinguishes CAS 24190-29-2 from achiral substitutes and racemic mixtures.

Why Racemic or (S)-α-Ionone Cannot Replace [R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-one (CAS 24190-29-2) Without Measurable Performance Loss


Racemic α-ionone (CAS 127-41-3) and the isolated (S)-enantiomer (CAS 14398-36-8) cannot be treated as interchangeable with the (R)-(E)-enantiomer (CAS 24190-29-2) because the olfactory receptor system discriminates between the enantiomers through at least two independent receptor populations with opposite chiral selectivity [1]. Psychophysical measurements in 63 human subjects showed that the individual sensitivity ratio for (+)- vs. (−)-α-ionone spans more than four orders of magnitude [1]. Furthermore, (R)-α-ionone exhibits a 4‑ to 80‑fold lower odour detection threshold in water than (S)-α-ionone [2], and the enantiomers elicit qualitatively different odour descriptors: the (R)-form is characterised as violet–raspberry–floral, whereas the (S)-form is perceived as woody–violet with a musty off-note that degrades flavour fidelity [3]. Substituting racemic material therefore introduces a sensory contaminant that is detectable both analytically and perceptually, compromising product authenticity claims and fragrance precision. The quantitative evidence below substantiates why procurement specifications must require enantiomeric identity, not merely chemical identity.

Quantitative Differentiation Evidence for [R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (CAS 24190-29-2) Against Its Closest Comparators


Odour Detection Threshold in Water: (R)- vs. (S)-α-Ionone – 4‑ to 80‑Fold Higher Potency of the (R)-Enantiomer

The (R)-(E)-enantiomer (CAS 24190-29-2) exhibits an odour detection threshold in water of 0.5–5 µg L⁻¹, whereas (S)-α-ionone (CAS 14398-36-8) requires 20–40 µg L⁻¹ for detection under identical conditions [1]. This corresponds to a 4‑fold difference at the most conservative end and an 80‑fold difference at the most favourable end, establishing that the (R)-enantiomer is substantially more potent per unit mass. The data originate from the authoritative Food Chemistry reference compilation (Belitz et al., Table 3.59), which reports enantiomer-resolved threshold values for C13-norisoprenoids [1].

Odour threshold Enantiomer potency Sensory science

Enantiomeric Excess in Natural Raspberry: (R)-α-Ionone at >99 % ee vs. Racemic Synthetic Material

Chiral GC‑MS analysis of authentic raspberry fruits and raspberry-containing food products demonstrates that natural (E)-α-ionone exists almost exclusively as the (R)-enantiomer, with an enantiomeric excess of 99.9 % reported in fresh raspberry fruits [1] and with raspberry jam and dried raspberries showing only the R-(E) enantiomer [2]. In contrast, chemically synthesised α-ionone is obtained as a racemate (50 : 50 R : S) unless an enantioselective synthesis or chiral resolution step is employed [3]. Products labelled as containing synthetic raspberry flavour consistently display an approximately equal distribution of both enantiomers [2].

Enantiomeric excess Natural authenticity Raspberry flavour

Chiral Receptor Selectivity: Population‑Level Divergence in (+)/(−)-α-Ionone Sensitivity Exceeding Four Orders of Magnitude

Polak et al. measured odour detection thresholds for (+)- and (−)-α-ionone enantiomers in 63 human subjects using forced‑choice staircase psychophysical methods [1]. The (+)/(−) threshold concentration ratio varied over four orders of magnitude (from <10⁻² to >10²) across the population, with individual subjects being either far more sensitive to the (+)-enantiomer or far more sensitive to the (−)-enantiomer. Nine subjects retested over seven months retained stable individual ratios, confirming the trait‑like nature of the chiral preference [1]. By contrast, the same subjects showed narrow, non‑correlating (+)/(−) ratios for carvone enantiomers, demonstrating that the chiral selectivity is receptor‑specific to ionone‑binding olfactory receptors [1].

Olfactory receptor selectivity Chiral discrimination Psychophysics

Enantiomeric Ratio as an Adulteration Marker in Wine: (R)-Dominance in Authentic Samples vs. Racemic Signature of Synthetic Adulteration

Langen et al. analysed authentic and commercial wines using heart‑cut multidimensional GC‑MS/MS with octakis(2,3‑di‑O‑pentyl‑6‑O‑methyl)-γ-cyclodextrin as chiral stationary phase [1]. In all authentic wines studied, α-ionone exhibited a high enantiomeric ratio strongly favouring the (R)-enantiomer [1]. Authentic wine concentrations ranged from 1]. Illegal addition of racemic α-ionone changes the natural (R)/(S) ratio, providing a quantitative marker for adulteration detection [1].

Wine authenticity Enantiomeric ratio Adulteration marker

Odour Quality Divergence: (R)-α-Ionone as Violet–Raspberry–Floral vs. (S)-α-Ionone as Woody–Violet with Musty Off‑Note

Chiral chromatographic separation of racemic α-ionone, coupled with sensory evaluation of the resolved enantiomers, has established distinct odour quality profiles [1][2]. The (R)-enantiomer (CAS 24190-29-2) is consistently characterised as violet, raspberry, and floral, whereas the (S)-enantiomer (CAS 14398-36-8) is described as violet‑like but woody, with a musty flavour note that reduces the purity of the raspberry character [1][2]. This qualitative distinction is the direct sensory correlate of the dual‑receptor model proposed by Polak et al. [3] and is confirmed by independent industrial descriptions reporting the (S)-form as a ‘distomer’ that imparts a woody‑musty off‑flavour to racemic mixtures [2].

Odour quality Enantiomer discrimination Flavour fidelity

Biocatalytic and Fermentative Production of Enantiopure (R)-α-Ionone: Enantiomeric Excess vs. Chemical Racemic Synthesis

Chemical synthesis of α-ionone via acid‑catalysed cyclisation of pseudo‑ionone yields the racemic mixture. In contrast, three production routes to enantiopure (R)-α-ionone have been demonstrated: (i) enantioselective anti‑SN2′ substitution of functionalised zinc organometallics yielding 97 % ee [1]; (ii) simulated moving bed (SMB) chromatographic resolution producing high‑purity individual enantiomers at preparative scale [2]; and (iii) fermentative biosynthesis using engineered microbial strains delivering titres of approximately 285 mg L⁻¹ of enantiomerically pure (R)-α-ionone [3]. Patent literature describes fermentation processes that produce ‘enantiomerically pure’ (R)-α-ionone suitable for EU‑natural certification [4].

Enantioselective synthesis Biocatalysis Fermentation production

Prioritised Application Scenarios for [R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (CAS 24190-29-2) Founded on Established Differentiation Evidence


Natural Raspberry Flavour Formulations Requiring EU‑Natural Certification and Authenticity Passporting

The >99.9 % enantiomeric excess of (R)-α-ionone in raspberry fruits [1], combined with the demonstrated ability of chiral GC‑MS to discriminate natural from synthetic α-ionone based on the R/S ratio [2], makes CAS 24190-29-2 the mandatory choice for any food or beverage product labelled as containing ‘natural raspberry flavour’. Fermentatively produced (R)-α-ionone meets the EU Flavourings Regulation (EC) No 1334/2008 definition of a ‘natural flavouring substance’ [3], and its use eliminates the risk of failing an authenticity audit that would detect racemic α-ionone addition via the altered enantiomeric ratio.

High‑Fidelity Fine Fragrance Violet–Raspberry Accords Demanding Enantiomeric Purity

Because (S)-α-ionone introduces a woody–musty odour note that is perceptually incompatible with the desired violet–raspberry–floral character [1], procurement of enantiopure (R)-α-ionone (CAS 24190-29-2) is a technical necessity in premium perfumery. The 4‑ to 80‑fold lower odour threshold of the (R)-enantiomer vs. the (S)-enantiomer [2] additionally allows the perfumer to achieve equivalent violet impact at substantially lower dosage, reducing raw material cost per unit of sensory intensity and minimising base‑note interference from the carrier solvent or co‑formulants.

Wine and Beverage Authenticity Control as an Analytical Reference Standard

Langen et al. demonstrated that the natural (R)/(S) ratio of α-ionone in wine, coupled with absolute concentration thresholds (authentic <0.081 µg L⁻¹ vs. adulterated up to 4.6 µg L⁻¹), serves as a dual‑parameter authenticity marker [1]. Certified (R)-(E)-α-ionone (CAS 24190-29-2) is therefore the required analytical reference material for laboratories performing wine authenticity testing using multidimensional GC‑MS/MS with chiral columns. Use of racemic α-ionone as a reference standard would confound the enantiomeric ratio measurement and invalidate the adulteration assessment.

Olfactory Receptor Research on Chiral Ligand Discrimination and Population‑Level Sensory Variability

The discovery by Polak et al. that the (+)/(−)-α-ionone sensitivity ratio varies over four orders of magnitude in the human population, with stable individual phenotypes, establishes α-ionone enantiomers as a model ligand pair for studying chiral discrimination by olfactory GPCRs [1]. CAS 24190-29-2 is the required single enantiomer for experiments investigating the molecular basis of OR51E2 and OR10A6 chiral selectivity [2], as well as for calcium‑imaging and cAMP‑assay studies where the confounding effects of the (S)-enantiomer present in racemic mixtures would obscure receptor‑specific pharmacodynamics.

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